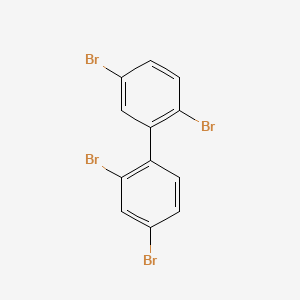

2,2',4,5'-Tetrabromobiphenyl

Descripción

Historical Context and Research Relevance of Polybrominated Biphenyls as Environmental Contaminants

The history of PBBs as environmental contaminants is most notably marked by a major incident in Michigan in 1973. umich.edursc.org A mix-up at a chemical plant led to the accidental substitution of PBBs, sold under the trade name FireMaster®, for a magnesium oxide-based cattle feed supplement called NutriMaster. cdc.govmichigan.gov This resulted in the widespread contamination of livestock feed, leading to the exposure of millions of farm animals and, subsequently, the human population of Michigan through the consumption of contaminated meat, milk, and eggs. rsc.orgcdc.govcdc.gov

This catastrophic event triggered extensive research into the environmental fate and toxicological effects of PBBs. umich.eduaphapublications.org The persistence of these compounds in the environment and their ability to bioaccumulate in the food chain became major areas of scientific investigation. rsc.orgmagtech.com.cn The Michigan incident served as a crucial, albeit unfortunate, large-scale case study, providing invaluable data on the long-term impacts of PBB exposure on both human health and ecosystems. umich.edu The production of PBBs in the United States was discontinued (B1498344) in 1976 following the discovery of this widespread contamination. cdc.govepa.gov

The primary commercial PBB mixture involved in the Michigan incident was FireMaster® BP-6, which was composed of various PBB congeners. cdc.gov The disposal of contaminated animal carcasses and agricultural products further contributed to the environmental burden of these persistent chemicals. michigan.govcdc.gov

Academic Significance of 2,2',4,5'-Tetrabromobiphenyl Research as a Model Congener

Research on specific congeners like this compound is essential for several reasons:

Understanding Mechanisms of Toxicity: By isolating and studying individual congeners, researchers can determine their specific biological effects and mechanisms of action.

Structure-Activity Relationship: The number and position of bromine atoms on the biphenyl (B1667301) rings significantly influence the toxicity of a PBB congener. Studying congeners like this compound helps to elucidate how structural differences affect toxicological outcomes.

Metabolism and Degradation: Research on individual congeners helps to understand how these compounds are metabolized in organisms and how they degrade in the environment. For instance, studies have shown that photolysis of higher brominated biphenyls can lead to the formation of lower brominated congeners, including tetrabromobiphenyls. cdc.gov

Studies have investigated the effects of various PBB congeners, including those with a similar substitution pattern to this compound, on biological systems. For example, research has explored the promoting activity of different polyhalogenated biphenyls in rat liver, providing data on their potential to contribute to cancer development. nih.gov The study of individual congeners is critical for developing a comprehensive understanding of the risks posed by PBB mixtures found in the environment.

Interactive Data Table: PBB Congener Information

| Congener Name | PBB Number | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | PBB-49 | C12H6Br4 | 60044-24-8 |

| 2,2',4,4',5,5'-Hexabromobiphenyl (B1200347) | BB-153 | C12H4Br6 | Not Available |

| 3,3',4,4'-Tetrabromobiphenyl (B1219524) | Not Available | C12H6Br4 | Not Available |

| 2,3',4,4',5-Pentabromobiphenyl | BB-118 | C12H5Br5 | Not Available |

| 2,2',3,4,4',5,5'-Heptabromobiphenyl | Not Available | C12H3Br7 | Not Available |

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dibromo-2-(2,4-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUASYBWZXWTYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866785 | |

| Record name | 2,2',4,5'-Tetrabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60044-24-8 | |

| Record name | 2,2',4,5'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5'-Tetrabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E944STM85F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation of 2,2 ,4,5 Tetrabromobiphenyl in Biological Systems

Absorption and Distribution Kinetics in Organisms

Polybrominated biphenyls can be absorbed into biological systems through oral, dermal, and inhalation routes. nih.govsmolecule.com Following absorption from the gastrointestinal tract, PBBs are subject to widespread distribution throughout the body, with a pronounced tendency to accumulate in tissues with high lipid content. nih.govsci-hub.se This lipophilicity drives their sequestration into the liver, adipose tissue, skin, and breast milk. nih.govsmolecule.com Studies on various PBBs indicate they are rapidly and almost completely absorbed, after which they are initially concentrated in the liver and fat. sci-hub.se

Biotransformation Pathways

The biotransformation of 2,2',4,5'-Tetrabromobiphenyl is primarily mediated by the microsomal monooxygenase system, which is catalyzed by cytochrome P-450 enzymes. nih.govsmolecule.comt3db.ca The transformation process is heavily influenced by the number and position of bromine atoms on the biphenyl (B1667301) structure. nih.govt3db.ca

A primary metabolic pathway for PBBs with a lower bromine content is hydroxylation, which results in the formation of more polar derivatives. t3db.cainchem.org Research on rats administered this compound has led to the identification of specific methylsulphonyl metabolites in various tissues and in feces. nih.gov This indicates that the parent compound undergoes metabolic transformation. The identified metabolites include 3-methylsulphonyl-2,2',4',5'-tetrabromobiphenyl and 4-methylsulphonyl-2,2',4',5'-tetrabromobiphenyl. nih.gov These metabolites were detected in the liver, lungs, kidneys, and adipose tissue, demonstrating systemic distribution post-biotransformation. nih.gov

Table 1: Identified Metabolites of this compound in Rats

| Metabolite Name | Tissues of Detection | Source |

| 3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl | Liver, Lung, Kidney, Adipose Tissue, Feces | nih.gov |

| 4-methylsulphonyl-2,2',4',5-tetrabromobiphenyl | Liver, Lung, Kidney, Adipose Tissue, Feces | nih.gov |

The formation of methylsulphonyl metabolites from 2,2',4',5'-tetrabromobiphenyl suggests a metabolic pathway that may involve conjugation. nih.gov This process often begins with cytochrome P-450-mediated oxidation to form an epoxide, which is then conjugated with glutathione (B108866). Subsequent enzymatic cleavage of the glutathione conjugate, followed by S-methylation and oxidation, leads to the formation of the observed methylsulphonyl derivatives. While specific studies on macromolecular adducts of this compound are not detailed, this metabolic pathway is known for producing reactive intermediates that can potentially bind to cellular macromolecules.

The rate and extent of PBB metabolism are critically dependent on the bromine substitution pattern. nih.govt3db.ca A higher degree of bromination generally appears to hinder metabolic processes. inchem.org For effective metabolism by certain cytochrome P-450 enzymes, specific structural features are often required. In vitro studies have shown that PBBs are more readily metabolized if they have adjacent non-brominated carbon atoms at the meta and para positions on at least one of the biphenyl rings. inchem.org Congeners that lack vicinal, non-brominated carbons are more resistant to biotransformation. The structure of this compound, which possesses unsubstituted carbons at the meta and para positions (C5 and C6) on one ring and an unsubstituted ortho-meta pair (C3' and C6') on the other, allows for enzymatic attack.

Table 2: Influence of Bromine Substitution on PBB Metabolism

| Structural Feature | Impact on Metabolism | Source |

| Lower degree of bromination | Generally facilitates transformation into hydroxylated derivatives. | t3db.ca |

| Higher degree of bromination | Tends to prevent metabolism, leading to retention or excretion of the unchanged compound. | t3db.cainchem.org |

| Adjacent non-brominated meta and para positions on one ring | Required for metabolism by phenobarbital-induced microsomes. | inchem.org |

| Adjacent non-brominated ortho and meta positions on one ring | Required for metabolism by 3-methylcholanthrene-induced microsomes. | inchem.org |

Excretion Pathways

The elimination of PBBs and their metabolites from the body is a slow process, contributing to their bioaccumulation. The primary route of excretion varies depending on the specific congener and its metabolites.

For many PBBs, the principal pathway of excretion is through the bile, leading to elimination in the feces. sci-hub.set3db.ca This is particularly true for the more highly brominated congeners, which are often excreted unchanged. nih.govt3db.ca The metabolites of this compound, such as the methylsulphonyl derivatives, have also been detected in the feces of dosed rats, confirming this excretory route. nih.gov

Elimination via Lipophilic Secretions (e.g., Milk, Hair, Skin Oil)

The lipophilic nature of this compound and other polybrominated biphenyls (PBBs) dictates their distribution and elimination patterns in biological systems. Due to their high affinity for lipids, these compounds tend to accumulate in adipose tissue. Consequently, secretion in lipid-rich fluids represents a significant, albeit slow, pathway for elimination from the body. sci-hub.se

For lactating mammals, milk is a primary route of excretion for PBBs. sci-hub.se Studies on farm animals exposed to PBB mixtures have demonstrated this phenomenon clearly. In cows, milk fat was identified as the major route of excretion, accounting for a quantity of PBB residue three times greater than that eliminated in feces for lactating animals. sci-hub.se Research involving a Holstein cow fed a daily dose of a PBB mixture (FireMaster BP-6) showed a distinct pattern of excretion in milk, with concentrations of the compounds being readily detectable in milk samples. acs.org Similarly, studies in lactating goats chronically exposed to contaminated soil showed significant transfer of related compounds, such as certain polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), into milk, with soil-milk carry-over rates reaching as high as 62% for some PCB congeners. figshare.com

Besides lactation, PBBs are also eliminated through other lipophilic secretions like skin oil and hair. sci-hub.se This provides a continuous, low-level excretory pathway for non-lactating animals and males. Analysis of human hair oil samples has confirmed the presence of PBBs, indicating that this is a relevant route of human exposure and elimination. usda.gov In one study, PBB levels in 18 human hair oil samples ranged from undetectable to 310 ppm. usda.gov

The following table summarizes findings related to the elimination of PBBs via lipophilic secretions.

| Secretion | Species | Compound/Mixture | Key Findings |

| Milk | Cow (Lactating) | PBB Mixture | Milk fat is the major route of excretion, eliminating three times more residue than feces. sci-hub.se |

| Milk | Cow (Lactating) | PBB Mixture (FireMaster BP-6) | PBBs were consistently excreted in milk throughout the dosing period and for days after cessation. acs.org |

| Hair/Skin Oil | General (Animals) | PBBs | Considered an additional excretory route for these lipophilic chemicals. sci-hub.se |

| Hair Oil | Human | PBBs | PBBs were detected in human hair oil samples, with concentrations up to 310 ppm. usda.gov |

Biological Half-Life Considerations in Various Species

The biological half-life of PBBs is a critical factor in understanding their persistence and potential for long-term toxicity. This parameter varies significantly across different species and among individual PBB congeners. Data specifically for this compound is limited; therefore, data from studies on PBB mixtures and other prominent congeners, such as 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), are often used to infer its behavior. The persistence of these compounds is marked by their long biological half-lives. epa.gov

In animal studies, the half-life of PBBs has been shown to range from weeks to years. For rats, the elimination half-life of PBB-153 from body fat was calculated to be approximately 69 weeks. inchem.org In guinea pigs, the biological half-life for the PBB mixture Firemaster FF-1 appeared to be approximately 22 days. nih.gov In rhesus monkeys, the persistence is even more pronounced, with a calculated half-life for PBB-153 of more than four years. inchem.org Studies on the elimination of specific congeners via cow's milk reported a half-life of 28 days for hexabromobiphenyl and 20 days for heptabromobiphenyl by that specific route. epa.gov

In humans, the biological half-life of PBBs is exceptionally long, underscoring their high potential for bioaccumulation. Early estimates suggested a half-life in the order of 10-11 months. epa.gov However, subsequent, more detailed studies of the Michigan cohort exposed in the 1970s have revealed much longer half-lives. The average half-life of PBB-153 in humans has been estimated to be between 7.8 and 12 years. inchem.orgnih.gov Some studies have reported even wider ranges, from 4.6 to 94.7 years, with a median estimate of 12 years. cdc.gov Further research on women from the Michigan PBB cohort found that the half-life was influenced by factors such as the initial serum concentration and Body Mass Index (BMI), with median half-lives calculated at 12.9 years for women with lower initial PBB levels and 28.7 years for those with higher initial levels. nih.gov A pharmacokinetic model based on data from rats estimated a human half-life of 6.5 years. nih.gov

The table below provides a summary of the biological half-life of PBBs in different species.

| Species | PBB Congener/Mixture | Half-Life |

| Rat | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) | ~69 weeks (in fat) inchem.org |

| Guinea Pig | Firemaster FF-1 (PBB Mixture) | ~22 days (in tissues) nih.gov |

| Rhesus Monkey | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) | >4 years inchem.org |

| Cow | Hexabromobiphenyl | 28 days (elimination via milk) epa.gov |

| Cow | Heptabromobiphenyl | 20 days (elimination via milk) epa.gov |

| Human | PBBs (General) | 10.8 years (serum) nih.gov |

| Human | PBBs (General) | Median: 12 years (serum, range 4.6-94.7) cdc.gov |

| Human | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) | 7.8 to 12 years (average) inchem.org |

| Human (Female) | PBBs (General) | 12.9 to 28.7 years (median, serum, depending on initial concentration) nih.gov |

Analytical Methodologies for 2,2 ,4,5 Tetrabromobiphenyl Quantification and Characterization

Sample Preparation and Extraction Techniques for Diverse Matrices

A critical prerequisite for accurate analysis is the effective preparation of the sample, which aims to isolate the target analytes from interfering matrix components and concentrate them to a level suitable for instrumental analysis. scispace.com The choice of technique is highly dependent on the nature of the sample matrix.

For solid matrices, the primary goal is to efficiently transfer the target analyte from the solid phase to a liquid phase.

Soxhlet Extraction: A classic technique involving continuous extraction with an organic solvent. It is robust but can be time-consuming and require large solvent volumes.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption compared to traditional methods.

Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the solid sample directly with a solid-phase sorbent (like diatomaceous earth or C18) in a mortar. researchgate.net The resulting mixture is then packed into a column and the analytes are eluted with a small volume of solvent. researchgate.netnih.gov This method integrates sample homogenization, extraction, and cleanup into a single step. nih.gov

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is valued for its ability to provide clean extracts with minimal use of organic solvents.

Following initial extraction, a cleanup step is often necessary to remove co-extracted interfering compounds like lipids. This is commonly achieved using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with various sorbents (e.g., silica, alumina, Florisil).

Table 1: Comparison of Solid Matrix Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a distilled solvent. | Exhaustive extraction, simple setup. | Time-consuming, large solvent volume, potential for thermal degradation. |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. | Fast, efficient, reduced solvent usage. | High initial instrument cost. |

| Matrix Solid-Phase Dispersion (MSPD) | Sample is blended with a sorbent, packed into a column, and eluted. | Integrates extraction and cleanup, small solvent volume. nih.gov | Can be labor-intensive, dependent on sorbent-analyte interaction. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2). | "Green" technique with low organic solvent use, selective. | High initial cost, requires optimization for different matrices. |

Extracting 2,2',4,5'-Tetrabromobiphenyl from liquid samples typically involves partitioning the analyte from the aqueous phase into an organic solvent or onto a solid sorbent.

Liquid-Liquid Extraction (LLE): A conventional method where the aqueous sample is mixed with an immiscible organic solvent. The target analyte, being hydrophobic, partitions into the organic layer, which is then collected and concentrated. While effective, LLE can lead to the formation of emulsions and uses significant amounts of organic solvents. scispace.com

Solid-Phase Extraction (SPE): This has become a popular alternative to LLE. scispace.com The sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of a strong solvent. SPE offers high recovery, improved selectivity, and reduced solvent consumption. scispace.com

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed directly to the sample or its headspace. nih.gov Analytes adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This miniaturized technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com A cloudy solution forms, creating a large surface area for rapid analyte transfer into the fine droplets of the extraction solvent. mdpi.com Centrifugation is then used to collect the sedimented organic phase. nih.gov Effervescent-assisted DLLME is an innovative variation that uses the reaction of an acid and a carbonate to generate CO2 bubbles for dispersion, eliminating the need for a disperser solvent. mdpi.com

Table 2: Overview of Liquid Matrix Extraction Methods

| Method | Principle | Key Advantages | Common Applications |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, widely applicable. | Initial extraction from water samples. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High concentration factor, selective, automated. scispace.com | Environmental water, plasma, urine. |

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Solvent-free, simple, integrates sampling and pre-concentration. nih.gov | Water analysis, headspace analysis. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of an extraction solvent in the sample, followed by centrifugation. | Fast, high enrichment factor, low solvent use. mdpi.com | Environmental water samples. |

Chromatographic Separation Techniques

Due to the existence of numerous PBB isomers, high-resolution separation is essential for accurate, congener-specific quantification. Gas chromatography is the primary technique used for this purpose. amazonaws.comlongdom.org

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. openaccessjournals.comresearchgate.net It operates on the principle of partitioning a compound between a gaseous mobile phase and a stationary phase within a column. openaccessjournals.com For PBBs like this compound, GC is indispensable due to its high separation efficiency and sensitivity, especially when coupled with specific detectors. amazonaws.com The technique is widely applied in environmental monitoring to detect pollutants in air, water, and soil, and in forensic analysis for the detection of toxins in biological samples. longdom.org

In a typical GC analysis, the prepared sample extract is injected into the instrument, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column. openaccessjournals.com The separation is based on the differential partitioning of the various congeners between the mobile phase and the stationary phase coated on the column wall.

Standard packed GC columns are insufficient for separating the complex mixtures of PBB congeners often found in environmental and biological samples. High-resolution gas chromatography (HRGC), which utilizes wall-coated capillary columns, is required for isomer-specific analysis. cdc.gov These columns, typically 30-100 meters in length with narrow internal diameters, provide the high theoretical plate count necessary to resolve structurally similar isomers. nih.gov The choice of stationary phase is critical, with non-polar phases like dimethylpolysiloxane or phases with a low percentage of phenyl substitution (e.g., 5% phenyl) being commonly used for PBB analysis.

For extremely complex mixtures, multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional gas chromatography (GC×GC), offers even greater resolving power. isc2022.hu In GC×GC, the effluent from a primary GC column is systematically subjected to a second, shorter column with a different stationary phase, providing an orthogonal separation mechanism that can resolve co-eluting peaks from the first dimension. isc2022.hu

Spectrometric Detection and Quantification Methods

Following chromatographic separation, a sensitive and selective detector is required for the identification and quantification of this compound.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it well-suited for PBB analysis. umich.edu It was historically one of the most common detectors for this purpose. However, its response can vary significantly between different PBB isomers, which can complicate quantification if the congener pattern in the sample does not match that of the analytical standard. umich.edu

Mass Spectrometry (MS): The coupling of GC with mass spectrometry (GC-MS) is considered the gold standard for the identification and quantification of PBBs. nih.gov The mass spectrometer fragments the eluting compounds into characteristic ions, providing structural information that allows for positive identification. In selected ion monitoring (SIM) mode, the MS is set to detect only specific ions characteristic of the target analyte, which dramatically increases sensitivity and selectivity, allowing for detection at trace levels. High-resolution mass spectrometry (HRMS) can further enhance specificity by measuring mass-to-charge ratios with very high accuracy.

Microcoulometric Detection: This is a halogen-specific detector where the column effluent is pyrolyzed, converting the organically bound bromine into titratable halides. umich.edu By knowing the number of bromine atoms on a specific congener (determined by MS), the amount of that PBB can be accurately quantified. umich.edu

Other spectrometric methods like UV-visible spectrophotometry or spectrofluorimetry are generally not used for the primary analysis of PBBs in complex matrices due to a lack of sufficient sensitivity and selectivity compared to GC-based methods. nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used for the identification and quantification of this compound. When coupled with a gas chromatograph (GC), it allows for the separation of the analyte from complex mixtures prior to detection. In GC-MS, the mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance. The resulting mass spectrum serves as a chemical fingerprint, enabling the identification of this compound.

High-resolution mass spectrometry (HRMS) offers a significant advantage over conventional MS by providing highly accurate mass measurements. longdom.orgspringernature.com This precision allows for the determination of the elemental composition of an ion, which greatly enhances the confidence in the identification of this compound, even in the presence of co-eluting interfering compounds. longdom.orgspringernature.com HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, can achieve mass resolutions that allow for the differentiation between molecules with very similar nominal masses. longdom.orgspringernature.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C12H6Br4 | nih.gov |

| Molecular Weight | 469.79 g/mol | nih.gov |

| Monoisotopic Mass | 465.72030 Da | nih.gov |

| Major GC-MS Peaks (m/z) | 150, 74, 75 | nih.gov |

Electron Capture Detection (ECD)

The electron capture detector (ECD) is a highly sensitive detector used in gas chromatography for the analysis of halogenated compounds such as this compound. umich.edutaylorandfrancis.com The ECD operates by using a radioactive source, typically Nickel-63, to emit beta particles that ionize the carrier gas, creating a steady stream of electrons and a constant current between two electrodes. taylorandfrancis.comchromatographyonline.com When an electronegative compound like this compound passes through the detector, it captures some of these electrons, causing a decrease in the current. This reduction in current is proportional to the concentration of the analyte.

The ECD is known for its exceptional sensitivity, allowing for the detection of polybrominated biphenyls (PBBs) at parts-per-trillion (ppt) levels. chromatographyonline.com However, the response of the ECD can be influenced by the number and position of the bromine atoms on the biphenyl (B1667301) structure. umich.edu Therefore, careful calibration with authentic standards is crucial for accurate quantification. Studies have shown that the ECD response can be linear over a significant concentration range for some PBB isomers. umich.edu

Use of Internal Standards and Performance Reference Compounds for Quality Assurance

To ensure the accuracy and reliability of analytical data, internal standards and performance reference compounds are employed. An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added to the sample in a known concentration before analysis. It helps to correct for variations in sample preparation, injection volume, and instrument response. For the analysis of PBBs in the commercial mixture Firemaster FF-1, 2,2',5,5'-tetrabromobiphenyl (B1214240) has been shown to be a suitable internal standard. oup.com

Performance reference compounds (PRCs) are used in passive sampling techniques to provide information about the mass transfer kinetics between the sampling device and the surrounding environment. nih.govnih.gov PRCs are compounds that are added to the passive sampler before deployment and their rate of release from the sampler is monitored. nih.gov This information can be used to correct for non-equilibrium conditions and to more accurately estimate the freely dissolved concentrations of the target analytes in the environment. nih.govnih.gov

| Compound Type | Example Compound | Application |

|---|---|---|

| Internal Standard | 2,2',5,5'-Tetrabromobiphenyl | Quantitative analysis of PBBs in biological and environmental samples oup.com |

| Performance Reference Compound | ¹³C-labelled PCB congeners | Passive sampling of hydrophobic organic contaminants nih.gov |

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for the trace analysis of this compound are critical to ensure that the generated data is accurate, precise, and reliable. ikev.orggavinpublishers.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gavinpublishers.comresearchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the measured value to the true value. gavinpublishers.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.comresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

For trace analysis of persistent organic pollutants like this compound, methods often involve multi-step sample preparation procedures, including extraction and clean-up, to remove interfering substances and concentrate the analyte prior to instrumental analysis. cdc.gov

Identification of Metabolites and Degradation Products

Understanding the biotransformation and environmental fate of this compound requires the identification of its metabolites and degradation products. In vivo studies in rats have identified methylsulphonyl metabolites of this compound. Specifically, 3-Methylsulphonyl-2,2',4',5-tetrabromobiphenyl and 4-methylsulphonyl-2,2',4',5-tetrabromobiphenyl have been detected in various tissues, including the liver, lung, kidney, and adipose tissue. nih.govtandfonline.com

The environmental degradation of brominated flame retardants can lead to the formation of various by-products. For instance, the degradation of tetrabromobisphenol S, another brominated compound, through advanced oxidation processes has been shown to produce brominated by-products such as bromoform (B151600) and dibromoacetic acid. nih.govnih.gov Similar degradation pathways could potentially be relevant for this compound under certain environmental conditions.

| Metabolite Name | Chemical Formula | Tissues Detected In (Rat) |

|---|---|---|

| 3-Methylsulphonyl-2,2',4',5-tetrabromobiphenyl | C13H8Br4O2S | Liver, lung, kidney, adipose tissue nih.govtandfonline.com |

| 4-Methylsulphonyl-2,2',4',5-tetrabromobiphenyl | C13H8Br4O2S | Liver, lung, kidney, adipose tissue nih.govtandfonline.com |

Synthesis and Derivatization Approaches for Research Applications

Laboratory Synthesis of 2,2',4,5'-Tetrabromobiphenyl and Related Congeners

The synthesis of specific PBB congeners, particularly asymmetrical ones like this compound, requires precise and controlled chemical strategies. Unlike the industrial production of PBB mixtures, which often involved direct bromination of biphenyl (B1667301), laboratory synthesis aims to produce a single, structurally defined congener.

Key synthetic routes for PBBs include symmetric and asymmetric coupling reactions. who.intorganic-chemistry.org The classical Ullmann reaction is a fundamental method used for creating the biphenyl structure. organic-chemistry.orgrsc.org This reaction typically involves the copper-catalyzed coupling of two aryl halide molecules at high temperatures. organic-chemistry.org For an asymmetric congener like PBB 49, this would necessitate a cross-coupling reaction between two different brominated benzene (B151609) precursors (e.g., 1-bromo-2,5-diiodobenzene and 1,2-dibromobenzene, followed by further controlled bromination, or a more direct coupling of precursors like 2,4-dibromobenzenamine and 1,3-dibromo-4-iodobenzene). However, controlling the selectivity and yields of such unsymmetrical (heterocoupling) Ullmann reactions can be challenging. vanderbilt.edu

Modern variations of cross-coupling reactions, such as the Suzuki coupling , which uses a palladium catalyst, have also been explored for biphenyl synthesis. vanderbilt.edu While effective in many cases, these methods have shown limitations in producing certain sterically hindered congeners, particularly those with multiple substitutions in the ortho positions. vanderbilt.edu

A common strategy to overcome these challenges involves forming the biphenyl core first, followed by the introduction of bromine atoms. This can be achieved by utilizing the directing properties of existing functional groups (like amino groups) on the biphenyl structure to guide the placement of bromine during electrophilic substitution reactions. vanderbilt.edu Several specific routes for synthesizing various PBB congeners have been described in the scientific literature. who.int

| Synthesis Strategy | Description | Key Reagents | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Ullmann Coupling | Copper-catalyzed coupling of aryl halides to form a biaryl C-C bond. Can be symmetric or asymmetric. | Aryl halides, Copper powder (or Cu(I) salts) | Classic, well-established method for biaryl synthesis. | Requires high temperatures; poor yields and selectivity for asymmetric (cross-coupling) reactions. | organic-chemistry.orgvanderbilt.edumdpi.com |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Arylboronic acid, Aryl halide, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Milder reaction conditions, higher functional group tolerance. | Can be ineffective for synthesizing sterically hindered tetra-ortho-substituted biphenyls. | vanderbilt.edu |

| Post-Coupling Halogenation | Formation of the biphenyl core first, followed by regioselective bromination. | Biphenyl precursors, Bromine (Br₂), Lewis acid catalyst | Can provide access to specific isomers by using directing groups to control halogen placement. | May produce isomeric mixtures requiring extensive purification. | vanderbilt.edu |

Synthesis of Labeled Compounds for Mechanistic and Toxicokinetic Studies

To trace the path and fate of this compound in biological and environmental systems, researchers rely on isotopically labeled versions of the compound. The synthesis of these labeled standards is a specialized process carried out in dedicated laboratories to ensure high chemical and isotopic purity. well-labs.co.jp

These labeled compounds serve two primary purposes:

Tracers: Radiolabeled compounds, typically containing Carbon-14 (¹⁴C) or Tritium (³H), are used in metabolic and toxicokinetic studies. inchem.orgpops.int By introducing a known amount of the radiolabeled PBB into a biological system (e.g., cell culture or laboratory animal), scientists can track its absorption, distribution, metabolism, and excretion by monitoring the radioactivity. This provides invaluable data on how the compound behaves in the body and which tissues it accumulates in.

Internal Standards: Stable isotope-labeled compounds, most commonly incorporating Carbon-13 (¹³C), are essential for accurate quantification in mass spectrometry-based analytical methods. uliege.be A known quantity of the ¹³C-labeled standard (e.g., ¹³C₁₂-PBB 49) is added to a sample at the beginning of the analytical procedure. Because the labeled standard has nearly identical chemical and physical properties to the native (unlabeled) compound, it experiences the same losses during extraction and cleanup. By measuring the ratio of the native compound to the labeled internal standard in the final analysis, chemists can correct for these losses and achieve highly accurate and precise quantification. The use of ¹³C₁₂-labeled standards is a cornerstone of definitive methods like isotope dilution high-resolution mass spectrometry. uliege.be

The synthesis of these compounds involves incorporating the isotope at a specific position within the molecule, starting from labeled precursors and following multi-step synthetic routes. well-labs.co.jpnih.gov

| Isotopic Label | Type | Primary Application | Detection Method | Purpose | Reference |

|---|---|---|---|---|---|

| Carbon-14 (¹⁴C) | Radioisotope | Metabolic & Toxicokinetic Studies | Scintillation Counting / Autoradiography | Used as a tracer to study absorption, distribution, metabolism, and excretion (ADME) of the parent compound and its metabolites. | inchem.orgpops.int |

| Carbon-13 (¹³C) | Stable Isotope | Quantitative Analysis | Mass Spectrometry (GC-MS, LC-MS) | Serves as an internal standard in isotope dilution methods to provide highly accurate quantification by correcting for analytical losses. | uliege.be |

| Deuterium (²H) | Stable Isotope | Quantitative Analysis / Mechanistic Studies | Mass Spectrometry (GC-MS, LC-MS) | Can be used as an internal standard; also used to probe reaction mechanisms by observing kinetic isotope effects. | hpst.czchiron.no |

Derivatization Techniques for Enhanced Analytical Detection (e.g., Methylation of Phenols for GC)

While PBBs themselves can be analyzed directly using gas chromatography (GC), their metabolites often cannot. The metabolic process in organisms can transform PBBs into hydroxylated polybrominated biphenyls (OH-PBBs), which are phenolic compounds. sci-hub.se These hydroxylated metabolites are more polar and less volatile than their parent PBBs. These properties make them unsuitable for direct GC analysis, as they tend to chromatograph poorly, producing broad, tailing peaks or not eluting from the column at all. nih.gov

To overcome this, a chemical derivatization step is employed. Derivatization converts the polar hydroxyl (-OH) group into a larger, less polar, and more volatile chemical group, significantly improving the compound's behavior during GC analysis. nih.gov This process is critical for the simultaneous analysis of PBBs and their hydroxylated metabolites.

Common derivatization techniques include:

Methylation: Converts the phenolic hydroxyl group into a methyl ether using a methylating agent like diazomethane. nih.gov

Silylation: Replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Acylation: Involves reacting the hydroxyl group with an acylating agent. A common choice is using heptafluorobutyric anhydride (B1165640) (HFBA) , which adds a heptafluorobutyryl group. This technique is highly effective as it creates stable derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or electron capture negative ionization mass spectrometry (ECNI-MS). azurewebsites.net One study confirmed that derivatization with HFBA could be performed successfully in the presence of PBB congeners, including PBB 49, without causing unwanted de-bromination of the parent compounds. azurewebsites.net

| Technique | Reagent Example | Derivative Formed | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Methylation | Diazomethane (CH₂N₂) | Methyl Ether (-OCH₃) | Forms stable derivatives. | Diazomethane is highly toxic and explosive, requiring special handling procedures. | nih.gov |

| Silylation | BSTFA | Trimethylsilyl Ether (-OSi(CH₃)₃) | Reagents are generally less hazardous than diazomethane. | Derivatives can be sensitive to moisture and may hydrolyze back to the original phenol. | nih.gov |

| Acylation (Fluorinated) | Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyrate Ester (-O-CO-C₃F₇) | Forms highly stable, volatile derivatives with excellent chromatographic properties and high detector response (ECNI-MS). | Reagents can be corrosive and require anhydrous conditions for optimal reaction. | azurewebsites.net |

| Acylation (Acetylation) | Acetic Anhydride | Acetate Ester (-O-CO-CH₃) | Reagent is inexpensive and readily available. | May provide less sensitivity for certain detectors compared to fluorinated derivatives. | azurewebsites.net |

Environmental Remediation and Mitigation Strategies for 2,2 ,4,5 Tetrabromobiphenyl Contamination

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes the metabolic processes of living organisms, primarily microorganisms and plants, to degrade or sequester environmental pollutants. This approach is often considered a more environmentally friendly and cost-effective alternative to traditional physicochemical methods.

The microbial degradation of PBBs, including 2,2',4,5'-Tetrabromobiphenyl, is a key area of research for the remediation of contaminated sites. Both anaerobic and aerobic microorganisms have demonstrated the potential to break down these persistent compounds.

Under anaerobic conditions, the primary mechanism of PBB degradation is reductive debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure. This process is often carried out by microbial consortia found in sediments and soils. While specific studies on this compound are limited, research on other PBBs and the structurally similar polybrominated diphenyl ethers (PBDEs) provides valuable insights. For instance, anaerobic microbial consortia containing Dehalococcoides species have been shown to debrominate various PBDE congeners nih.gov. The preferential removal of para and meta bromines has been observed in these processes nih.gov. The debromination of highly brominated congeners tends to be slower than that of less brominated ones nih.gov.

Aerobic degradation of PBBs typically involves the action of dioxygenase enzymes, which can cleave the aromatic rings. While complete mineralization of highly brominated biphenyls is challenging, some isolated bacterial strains have shown the ability to degrade lower brominated congeners. For example, a study on the aerobic degradation of decabromodiphenyl ether (BDE-209) by a complex bacterial community of Brevibacillus sp. and Achromobacter sp. demonstrated significant degradation, suggesting that synergistic interactions between different bacterial species can enhance the breakdown of these compounds mdpi.com. Although direct evidence for this compound is scarce, it is plausible that similar aerobic pathways could be exploited for its remediation. A sequential anaerobic-aerobic process may be particularly effective, where anaerobic microbes first debrominate the compound, making it more susceptible to subsequent aerobic degradation nih.gov.

Table 1: Microbial Genera Implicated in the Debromination of Brominated Aromatic Compounds

| Microbial Genus | Condition | Degradation Mechanism | Target Compound(s) |

|---|---|---|---|

| Dehalococcoides | Anaerobic | Reductive Debromination | PBDEs nih.gov |

| Dehalobacter | Anaerobic | Reductive Debromination | PBDEs nih.gov |

| Desulfitobacterium | Anaerobic | Reductive Debromination | PBDEs nih.gov |

| Brevibacillus | Aerobic | Synergistic Degradation | BDE-209 mdpi.com |

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. This technology is a promising and aesthetically pleasing approach for large areas of low to moderate contamination. The mechanisms of phytoremediation for compounds like this compound can include phytoextraction (uptake and accumulation in plant tissues), phytotransformation (degradation within the plant), and rhizodegradation (degradation in the soil by root-associated microbes) nih.govnih.govmdpi.com.

Studies on the plant uptake of PBBs have shown mixed results. Some research suggests that the uptake and translocation of PBBs in plants are limited due to their high hydrophobicity and strong sorption to soil organic matter nih.gov. One study found no significant translocation of ¹⁴C-labeled PBBs from hydroponic solutions to the tops of corn and soybean seedlings nih.gov. However, the presence of plants has been shown to enhance the microbial degradation of similar compounds like polychlorinated biphenyls (PCBs) in the rhizosphere, a phenomenon known as rhizodegradation nih.govnih.gov. The release of exudates from plant roots can stimulate the growth and activity of soil microorganisms capable of degrading these persistent organic pollutants.

While specific plant species have not been extensively documented for their effectiveness in remediating this compound, various plants have been investigated for their potential to remediate soils contaminated with other persistent organic pollutants. The selection of plant species for phytoremediation is crucial and depends on factors such as the plant's ability to tolerate the contaminant, its root structure, and its association with beneficial soil microbes.

Advanced Chemical Degradation Methods

Advanced chemical degradation methods offer the potential for more rapid and complete destruction of this compound compared to biological approaches. These methods typically involve the use of reactive chemical species or energy sources to break down the contaminant.

The use of nano zero-valent iron (nZVI) has emerged as a promising in situ remediation technology for a variety of halogenated organic compounds. nZVI acts as a strong reducing agent, capable of donating electrons to facilitate the reductive debromination of PBBs. The large surface area of nanoparticles enhances their reactivity.

While direct studies on this compound are not abundant, research on the debromination of tetrabromobisphenol A (TBBPA), another brominated flame retardant, provides strong evidence for the efficacy of nZVI. Studies have shown that nZVI can effectively debrominate TBBPA, with the reaction following pseudo-first-order kinetics flemingcollege.ca. The efficiency of this process can be further enhanced by modifying the nZVI with a second metal, such as copper (Cu) or nickel (Ni), to create bimetallic nanoparticles. For instance, Ni-modified nZVI demonstrated complete removal of TBBPA within two hours, a significant improvement over bare nZVI researchgate.net. Similarly, sulfidated nZVI (S-nZVI) has shown enhanced reactivity and longevity in the transformation of TBBPA flemingcollege.carsc.org. The debromination process typically proceeds in a stepwise manner, with the formation of less brominated intermediates.

Table 2: Factors Influencing the Efficiency of Reductive Debromination by nZVI

| Factor | Effect on Degradation Rate | Reason |

|---|---|---|

| pH | Generally higher in acidic conditions | Enhanced corrosion of Fe⁰ and production of atomic hydrogen researchgate.net |

| Temperature | Increases with temperature | Follows Arrhenius relationship |

| nZVI Concentration | Increases with concentration | More available reactive sites |

| Bimetallic Modification | Significantly increases rate | Catalytic effect of the second metal (e.g., Ni, Cu) researchgate.net |

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. The direct photolysis of this compound in the environment is generally a slow process. However, this degradation can be significantly enhanced through photocatalysis, which utilizes a semiconductor material (photocatalyst) to generate highly reactive oxygen species upon light absorption.

Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of various organic pollutants, including PBBs and PCBs rsc.orgmdpi.comnih.gov. When TiO₂ is illuminated with UV light, it generates electron-hole pairs, which can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) anion radicals. These radicals are powerful oxidizing agents that can attack the this compound molecule, leading to its degradation. The efficiency of TiO₂-mediated photocatalysis can be further improved by doping it with noble metals like palladium (Pd) or silver (Ag), which can enhance the separation of electron-hole pairs and promote the degradation process rsc.orgrsc.org. The degradation mechanism can shift from reductive debromination to an oxidative process depending on the solvent system rsc.org. In aqueous environments, the primary degradation pathway is often through oxidation by hydroxyl radicals rsc.org.

Containment and Stabilization Technologies for Contaminated Sites

In situations where the complete removal or destruction of this compound is not feasible due to cost, site conditions, or the extent of contamination, containment and stabilization technologies are employed to minimize the risk of exposure and migration of the contaminant.

Solidification/stabilization (S/S) is a common remediation technique for contaminated soils and sediments. Solidification aims to encapsulate the contaminant within a solid matrix, thereby reducing its mobility and the potential for leaching uno.edumdpi.com. Stabilization involves chemical reactions that convert the contaminant into a less soluble, less mobile, or less toxic form uno.edumdpi.com. For organic contaminants like PBBs, S/S primarily relies on solidification.

Commonly used binders for S/S include Portland cement, fly ash, and lime uno.edumdpi.com. The process involves mixing these binders with the contaminated soil to create a solid, monolithic mass with low permeability. This physically traps the this compound molecules, preventing them from migrating into the surrounding groundwater or air. While S/S does not destroy the contaminant, it provides a long-term management solution by effectively isolating it from the environment. The effectiveness of S/S depends on the choice of binder, the mixing ratio, and the specific characteristics of the contaminated soil aidic.itpolyu.edu.hk. For some organic contaminants, organic binders or additives like activated carbon may be used in conjunction with inorganic binders to improve immobilization nih.gov.

Risk Management and Policy Implications for Persistent Polybrominated Biphenyls

The management and regulation of persistent polybrominated biphenyls (PBBs), including this compound, are guided by a combination of international agreements, national legislation, and regional directives. These policies aim to mitigate the risks these persistent organic pollutants (POPs) pose to human health and the environment.

A cornerstone of international efforts is the Stockholm Convention on Persistent Organic Pollutants , a global treaty designed to protect human health and the environment from chemicals that remain intact in the environment for long periods iisd.org. PBBs, specifically hexabromobiphenyl, are listed in Annex A of the Convention, which calls for the elimination of their production and use kemi.sepops.int. While the convention does not list every individual PBB congener, the inclusion of hexabromobiphenyl sets a precedent for the regulation of the entire class of compounds due to their shared persistence and toxicity characteristics.

In the European Union , PBBs are regulated under the Restriction of Hazardous Substances (RoHS) Directive . This directive restricts the use of certain hazardous substances in electrical and electronic equipment restrictionofhazardoussubstances.comeuropa.euwikipedia.org. The maximum tolerated concentration for PBBs in these products is 0.1% by weight (1000 parts per million) restrictionofhazardoussubstances.comwikipedia.org. This regulation applies to all PBB congeners, including this compound, that might be present in such equipment.

In the United States , the manufacture of PBBs was effectively banned in 1976 following a major contamination incident in Michigan epa.govepa.gov. The U.S. Environmental Protection Agency (EPA) has established screening levels for PBBs in air and soil to guide risk assessment and cleanup activities epa.gov. Furthermore, several states have established their own standards or guidelines for PBBs in soil and water restrictionofhazardoussubstances.comepa.gov. For example, the California Environmental Protection Agency (Cal/EPA) has set a No Significant Risk Level of 0.02 µg per day for PBBs epa.gov.

The following table provides an overview of key regulations and guidelines pertaining to PBBs.

| Jurisdiction/Agreement | Regulation/Policy | Key Provisions for PBBs |

| International | Stockholm Convention on Persistent Organic Pollutants | Listing of hexabromobiphenyl in Annex A for elimination of production and use. kemi.sepops.int |

| European Union | Restriction of Hazardous Substances (RoHS) Directive | Restricts the use of PBBs in electrical and electronic equipment to a maximum concentration of 0.1% (1000 ppm). restrictionofhazardoussubstances.comwikipedia.org |

| United States | Federal Regulations | Manufacturing of PBBs was banned in 1976. epa.govepa.gov The EPA has established screening levels for PBBs in air and soil. epa.gov |

| United States (States) | Various State-Level Regulations | Several states have established guidelines for PBBs in soil and water. California has a No Significant Risk Level of 0.02 µ g/day . restrictionofhazardoussubstances.comepa.gov |

| Other Regions | National Regulations | Countries like China and the UAE have adopted regulations similar to the RoHS directive, restricting PBBs in electronic products. restrictionofhazardoussubstances.com |

These risk management strategies and policies reflect a global consensus on the need to control and eliminate the release of persistent and toxic substances like this compound into the environment. The focus is on preventing future contamination through production and use bans, while managing the risks associated with historical contamination through established environmental quality standards and remediation guidelines.

Q & A

Q. What are the key physicochemical properties of PBB-49 relevant to environmental persistence?

Answer: PBB-49 exhibits properties that contribute to its environmental persistence, including high hydrophobicity and thermal stability. Key parameters include:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H6Br4 | |

| Molecular Weight | 469.79 g/mol | |

| Melting Point | 84.0–84.5 °C | |

| Boiling Point | 405.3 ± 40.0 °C (760 Torr) | |

| Log Kow (estimated) | ~6.5–7.0 (high lipophilicity) |

These properties necessitate advanced analytical techniques (e.g., GC-MS) for detection in environmental matrices .

Q. How is PBB-49 synthesized and characterized in laboratory settings?

Answer: PBB-49 is typically synthesized via bromination of biphenyl using controlled stoichiometry. Key steps include:

Bromination : Reacting biphenyl with bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) under inert conditions to achieve regioselectivity at the 2,2',4,5' positions .

Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane) to isolate the pure compound .

Characterization :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (m/z 469.79) .

- Melting Point Analysis : Consistency with literature values (84.0–84.5 °C) .

Advanced Research Questions

Q. What analytical methods are recommended for detecting PBB-49 in environmental samples?

Answer: Robust methodologies include:

- Gas Chromatography-Mass Spectrometry (GC-MS) :

- Passive Sampling with LDPE :

- Deployment of low-density polyethylene (LDPE) samplers in aquatic systems, with performance reference compounds (PRCs) like 2,2',5,5'-tetrabromobiphenyl to infer equilibrium partitioning .

Q. How can researchers design experiments to study the degradation pathways of PBB-49?

Answer: Degradation studies require controlled systems to mimic environmental conditions:

Advanced Oxidation Processes (AOPs) :

- Fenton Systems : Use Fe<sup>2+</sup>/H2O2 to generate hydroxyl radicals (•OH). Monitor debromination via LC-MS/MS .

Microbial Degradation :

- Enrichment Cultures : Incubate PBB-49 with soil/sediment microbiota under anaerobic conditions. Track metabolites (e.g., di-/tri-brominated biphenyls) via GC×GC-TOFMS .

Photolysis :

Q. What are the challenges in distinguishing PBB-49 from other tetrabromobiphenyl isomers?

Answer: Isomeric differentiation requires:

- Chromatographic Resolution : Use of high-efficiency GC columns (e.g., Rtx-1614) to separate co-eluting isomers like 2,2',5,5'-tetrabromobiphenyl .

- Mass Spectral Libraries : Curated databases with fragmentation patterns for brominated biphenyls .

- Isotope Dilution : <sup>13</sup>C-labeled internal standards to correct matrix effects .

Q. What safety protocols are critical when handling PBB-49 in laboratory environments?

Answer: Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation .

- Waste Disposal : Collect brominated waste in sealed containers for incineration (≥ 1,200 °C) .

- Emergency Procedures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.